Flavensomycinoic acid

CAS No.: 65518-38-9

Cat. No.: VC1804302

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65518-38-9 |

|---|---|

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C9H9NO5/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(14)15/h3-4,11H,1-2H2,(H,10,13)(H,14,15)/b4-3+ |

| Standard InChI Key | ZQJDMQJACBVIAA-ONEGZZNKSA-N |

| Isomeric SMILES | C1CC(=O)C(=C1O)NC(=O)/C=C/C(=O)O |

| SMILES | C1CC(=O)C(=C1O)NC(=O)C=CC(=O)O |

| Canonical SMILES | C1CC(=O)C(=C1O)NC(=O)C=CC(=O)O |

Introduction

Chemical Properties and Structure

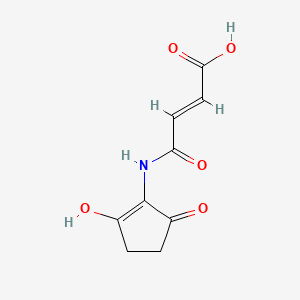

Flavensomycinoic acid possesses a well-defined chemical structure with distinctive functional groups that contribute to its biochemical properties. The molecular formula of flavensomycinoic acid is C9H9NO5 with a molecular weight of 211.17 g/mol. The IUPAC nomenclature identifies the compound as (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoic acid, reflecting its complex structure that contains both cyclic and linear components.

The structural composition of flavensomycinoic acid includes a 2-amino-cyclopentane-1,3-dione moiety connected to a carboxylic acid through an unsaturated carbon chain. Spectroscopic analysis reveals distinctive characteristics: the carbon NMR spectrum shows overlapping peaks of two methylene carbons (δc 31.2), a non-protonated sp² carbon (δc 112.1), two protonated sp² carbons (δc 131.7 and 137.6), and carbonyl signals including amide carbonyl and carboxylic acid carbons (δc 168.1 and 173.8) .

The presence of a symmetrical moiety is supported by the overlapping signals observed in proton NMR spectroscopy (δH 2.17, 4H) . The structural elucidation further confirms the presence of the -COCH=CHCOOH fragment connected to the cyclopentane ring system. This structural arrangement provides flavensomycinoic acid with distinctive chemical reactivity and biological properties.

Spectroscopic Data of Flavensomycinoic Acid

Table 1: Key NMR Spectroscopic Data for Flavensomycinoic Acid

| Carbon Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Multiplicity |

|---|---|---|---|

| Methylene carbons | 31.2 | 2.17 | Multiplet |

| Non-protonated sp² carbon | 112.1 | - | - |

| Protonated sp² carbon 1 | 131.7 | - | - |

| Protonated sp² carbon 2 | 137.6 | - | - |

| Amide carbonyl | 168.1 | - | - |

| Carboxylic acid | 173.8 | - | - |

| Carbonyl carbons | 200.8 | - | - |

The unsaturated nature of the compound is evident from the spectroscopic data, which indicates the presence of carbon-carbon double bonds (sp² hybridized carbons) and multiple carbonyl functional groups. These structural features are essential for the compound's biological activity, particularly in its role within larger antibiotic structures .

Synthesis and Production

The production of flavensomycinoic acid primarily involves microbial fermentation processes, followed by extraction and purification steps. The compound is naturally produced by certain Streptomyces species as part of their secondary metabolism . The biosynthesis pathway likely involves polyketide synthases, which are enzymes responsible for assembling complex polyketide structures in microorganisms.

Industrial or laboratory-scale production of flavensomycinoic acid necessitates optimized fermentation conditions. Key parameters that significantly influence the yield and purity include temperature, pH, aeration rate, and fermentation duration. The optimization of these conditions is crucial for maximizing production efficiency and ensuring consistent quality of the final product.

Following fermentation, the extraction typically involves organic solvents to separate the compound from the culture medium. Subsequent purification steps may include chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high-purity flavensomycinoic acid suitable for research or pharmaceutical applications. The development of efficient production methods remains an important area of research to facilitate larger-scale availability of this compound for further investigations and potential applications.

Production Parameters

Table 2: Key Parameters for Flavensomycinoic Acid Production

| Parameter | Optimal Range | Impact on Production |

|---|---|---|

| Temperature | 25-30°C (estimated) | Affects microbial growth and metabolite production |

| pH | 6.5-7.5 (estimated) | Influences enzyme activity and metabolic pathways |

| Aeration | Moderate to high | Ensures adequate oxygen for secondary metabolism |

| Culture duration | 5-7 days (estimated) | Allows sufficient time for metabolite accumulation |

| Medium composition | Complex with carbon and nitrogen sources | Provides necessary nutrients for microbial growth and metabolism |

Analytical Characterization

Comprehensive analytical characterization of flavensomycinoic acid is essential for confirming its structure, purity, and stability. Various analytical techniques have been employed to study this compound, providing detailed insights into its physical and chemical properties.

Spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structure of flavensomycinoic acid. The 13C NMR spectrum at 22.6 MHz in D2O provides critical information about the carbon skeleton, revealing distinctive signals for methylene, carbonyl, and unsaturated carbon atoms . Mass spectrometry further confirms the molecular formula and provides fragmentation patterns that support the structural assignments.

Thermal stability and degradation profiles of flavensomycinoic acid can be assessed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These methods provide valuable information about the compound's behavior under various temperature conditions, which is crucial for formulation development and storage considerations. Additionally, high-performance liquid chromatography (HPLC) serves as an effective method for quantitative analysis and purity determination of flavensomycinoic acid.

Understanding the stability and reactivity of flavensomycinoic acid in different environments is particularly important for exploring its potential applications in pharmaceutical or agricultural contexts. Studies on pH stability, photostability, and compatibility with various solvents provide comprehensive insights into handling and formulation requirements for this compound.

Biological Significance and Applications

Flavensomycinoic acid derives much of its biological significance from its structural role in several antibiotic compounds. As a component of virustomycin A, the compound contributes to the antibiotic's potent activity against RNA and DNA viruses, as well as trichomonads . This antiviral activity presents potential therapeutic applications that warrant further investigation.

The presence of flavensomycinoic acid in natural antibiotics such as flavensomycin and prasinon B suggests its importance in the biological activity of these compounds . While the specific contribution of flavensomycinoic acid to the mechanism of action remains to be fully elucidated, its structural features, including the unsaturated carboxylic acid chain and cyclic amino component, likely play key roles in target recognition and binding.

The unique structural characteristics of flavensomycinoic acid make it a potential candidate for structure-activity relationship studies aimed at developing novel antimicrobial and antiviral agents. By understanding the specific contributions of this acid moiety to biological activity, researchers can potentially design synthetic derivatives with enhanced therapeutic properties and reduced side effects.

Future applications of flavensomycinoic acid may extend beyond its current known roles in antibiotic structures. The compound's distinctive functional groups could be exploited for conjugation chemistry, allowing it to serve as a linker or targeting moiety in drug delivery systems or diagnostic applications.

Future Research Directions

Research on flavensomycinoic acid presents numerous promising avenues for future investigation. One primary direction involves further elucidation of the specific biological activities of flavensomycinoic acid and exploring its pharmacological potential independent of its role in larger antibiotic structures. This includes investigating its potential antimicrobial, antiviral, or antiproliferative properties as a standalone compound.

Structure-activity relationship studies represent another significant research opportunity. By synthesizing derivatives of flavensomycinoic acid with modified functional groups, researchers can identify the structural elements critical for biological activity and potentially develop compounds with enhanced therapeutic properties. Such studies could lead to the development of novel pharmaceutical agents with improved efficacy or reduced side effects.

Optimizing the production methods for flavensomycinoic acid also presents an important research challenge. Developing more efficient fermentation processes, improving extraction and purification techniques, and exploring potential synthetic routes could enhance the availability of this compound for research and potential commercial applications. Biotechnological approaches, including metabolic engineering of producer strains, offer promising strategies for increasing yields and reducing production costs.

Additionally, investigating the ecological and evolutionary significance of flavensomycinoic acid in the producing organisms may provide insights into its natural functions and the selective pressures that have shaped its distribution in microbial communities. Understanding these aspects could inform bioprospecting efforts aimed at discovering novel bioactive compounds with similar structural features or biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume